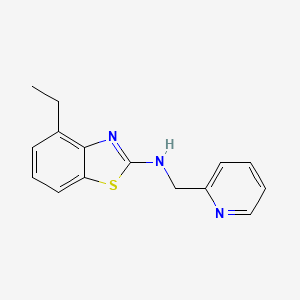

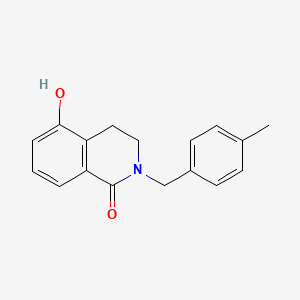

![molecular formula C10H10FNO B1438944 N-[(4-fluorophenyl)methyl]prop-2-enamide CAS No. 1046471-60-6](/img/structure/B1438944.png)

N-[(4-fluorophenyl)methyl]prop-2-enamide

Descripción general

Descripción

“N-[(4-fluorophenyl)methyl]prop-2-enamide” is a chemical compound with the CAS Number 1046471-60-6 . It has a molecular weight of 179.19 . The IUPAC name for this compound is N-(4-fluorobenzyl)acrylamide .

Molecular Structure Analysis

The InChI code for “N-[(4-fluorophenyl)methyl]prop-2-enamide” is 1S/C10H10FNO/c1-2-10(13)12-7-8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“N-[(4-fluorophenyl)methyl]prop-2-enamide” is a powder that is stored at room temperature . It has a melting point of 118-121 degrees Celsius .Aplicaciones Científicas De Investigación

Pharmacological Potency and Applications :

- N-[(4-fluorophenyl)methyl]prop-2-enamide derivatives have been explored for their potent muscle relaxant, antiinflammatory, and analgesic activities, with specific compounds advancing into phase I clinical trials. Such compounds are part of a series designed from rigid cyclic analogues derived from cinnamamide, indicating their therapeutic relevance in these areas (Musso et al., 2003).

Structural and Molecular Studies :

- The compound has been subject to structural analysis, where the planarity of the 4-fluorophenyl and 4-methylphenyl groups with respect to the prop-2-en-1-one group has been observed, providing insights into its molecular geometry. This contributes to understanding the compound's chemical behavior and potential interactions (Butcher et al., 2007).

Radioactive Labeling and Imaging Applications :

- Derivatives of N-[(4-fluorophenyl)methyl]prop-2-enamide have been synthesized for potential use as radiotracers in cerebral imaging with positron emission tomography (PET), specifically targeting AMPA receptor ligands. This highlights the compound's utility in neuroimaging and potential applications in studying brain disorders and neuropharmacology (Kronenberg et al., 2007).

Antimicrobial and Antipathogenic Activities :

- Research has identified the antimicrobial and anti-pathogenic activities of N-[(4-fluorophenyl)methyl]prop-2-enamide derivatives. These compounds demonstrate significant effects, particularly on strains known for their ability to grow in biofilms, indicating their potential in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Inhibitory Effects on Cancer Pathways :

- Certain N-[(4-fluorophenyl)methyl]prop-2-enamide derivatives have been found to possess selective inhibitory effects on the Met kinase superfamily, showing efficacy in cancer treatment. These compounds have demonstrated complete tumor stasis in specific cancer models and have advanced into phase I clinical trials due to their favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-2-10(13)12-7-8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDUJOWHIMYLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-fluorophenyl)methyl]prop-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

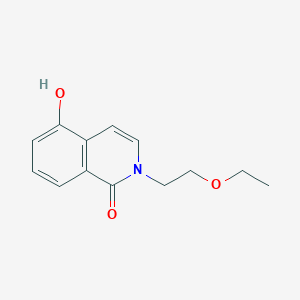

![1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438862.png)

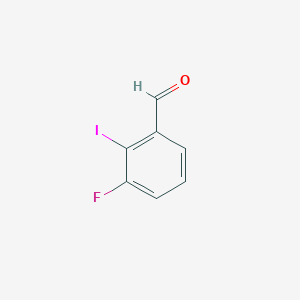

![1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438864.png)

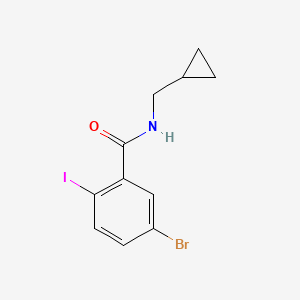

![1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1438865.png)

![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide](/img/structure/B1438867.png)

![1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438868.png)

![6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1438871.png)

![1-tert-butyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438880.png)

![1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438882.png)